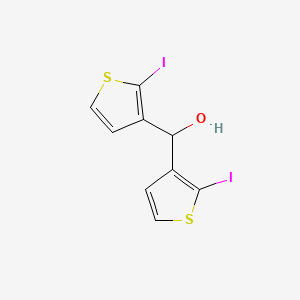

Bis(2-iodothiophen-3-yl)methanol

Description

Contextualization within Halogenated Thiophene (B33073) Chemistry and its Synthetic Importance

Thiophene, a sulfur-containing heterocyclic compound, is known for its aromaticity and high reactivity towards electrophilic substitution, particularly at the 2- and 5-positions. wikipedia.org Halogenation of thiophene occurs readily, often at rates significantly faster than that of benzene. iust.ac.ir This facile introduction of halogens, such as iodine, bromine, and chlorine, onto the thiophene ring is a fundamental strategy in organic synthesis. wikipedia.orgiust.ac.ir

Halogenated thiophenes are not merely simple derivatives; they are versatile intermediates in the construction of more complex molecular architectures. The carbon-halogen bond can be readily transformed through a variety of cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form new carbon-carbon bonds. rsc.org This capability is extensively exploited in the synthesis of conjugated polymers and small molecules for applications in organic electronics, including organic solar cells and field-effect transistors. rsc.orgrsc.org The presence and position of halogen atoms can also influence the electronic properties and solid-state packing of the final materials, thereby impacting their performance. rsc.orgulb.ac.be

Significance of Organoiodine Compounds in Modern Organic Synthesis

Organoiodine compounds, characterized by one or more carbon-iodine (C-I) bonds, hold a unique and important position in contemporary organic synthesis. wikipedia.org The C-I bond is the weakest among the carbon-halogen bonds, a property that renders organoiodides highly reactive and thus valuable as synthetic intermediates. wikipedia.org This inherent reactivity allows for the facile cleavage and formation of the C-I bond, making them excellent leaving groups in nucleophilic substitution reactions and ideal partners in a myriad of coupling reactions. wikipedia.org

Furthermore, the field of hypervalent iodine chemistry has expanded the utility of organoiodine compounds beyond that of simple intermediates. researchgate.netwikipedia.org Hypervalent iodine reagents, where the iodine atom is in a higher oxidation state (typically +3 or +5), have become powerful and selective oxidizing agents in organic synthesis. researchgate.netwikipedia.orgslideshare.net They offer advantages such as low toxicity and ease of handling compared to many heavy metal-based oxidants. slideshare.net The versatility of organoiodine compounds, from their role in forming complex carbon skeletons to their use as sophisticated reagents, underscores their indispensable role in the modern synthetic chemist's toolkit. acs.org

Overview of Bis(2-iodothiophen-3-yl)methanol as a Strategic Synthetic Intermediate

This compound is a specialized molecule that embodies the synthetic utility of both halogenated thiophenes and organoiodine compounds. Its structure, featuring two 2-iodothiophene (B115884) units linked by a methanol (B129727) bridge, makes it a strategically designed precursor for the synthesis of larger, conjugated systems.

The primary significance of this compound lies in its role as a key intermediate in the synthesis of 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one (CDT). nycu.edu.twresearchgate.net CDT is a crucial building block for a class of low-bandgap conjugated polymers used in organic photovoltaic applications. nycu.edu.tw The synthesis of CDT involves the oxidation of this compound to its corresponding ketone, Bis(2-iodothiophen-3-yl)methanone, followed by an intramolecular Ullmann coupling reaction to form the fused ring system of CDT. nycu.edu.twresearchgate.net

The synthesis of this compound itself can be achieved through a one-pot reaction starting from 3-bromothiophene (B43185). nycu.edu.tw This process involves sequential lithiation and nucleophilic addition, followed by another lithiation and subsequent iodination. nycu.edu.tw However, this one-pot synthesis can be challenging to control, sometimes leading to low yields. nycu.edu.tw An alternative, more practical approach involves a two-step process: the reaction of 3-lithiothiophene with 3-formylthiophene to produce di(thiophen-3-yl)methanol (B1215939), which is then regioselectively lithiated and iodinated to yield this compound. nycu.edu.tw

Scope of Academic Research on the Chemical Compound this compound

Academic research on this compound is primarily focused on its synthesis and its application as a precursor to more complex molecules, particularly for organic electronics. The literature highlights the challenges and improvements in its synthetic methodology, aiming for more efficient and scalable routes. nycu.edu.twresearchgate.net

Interestingly, research has also documented the formation of unexpected byproducts during its synthesis, such as bis[bis(2-iodo-3-thienyl)methyl]ether. researchgate.net The characterization of such novel compounds provides deeper insight into the reactivity and potential side reactions in the synthesis of thiophene-based materials. researchgate.net

While the direct applications of this compound itself are limited, its role as a critical building block is well-established. Its chemical properties, particularly the reactivity of the iodine atoms, are central to its utility. The subsequent oxidation product, Bis(2-iodothiophen-3-yl)methanone, has also been isolated and characterized, with studies detailing its crystal structure. nih.gov The research landscape for this compound is thus intrinsically linked to the ongoing development of novel conjugated polymers and the fundamental organic chemistry that enables their creation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-iodothiophen-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I2OS2/c10-8-5(1-3-13-8)7(12)6-2-4-14-9(6)11/h1-4,7,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGLCBHJMMWROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(C2=C(SC=C2)I)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6I2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Bis 2 Iodothiophen 3 Yl Methanol

Historical Development of Synthetic Approaches to Bis(2-iodothiophen-3-yl)methanol

The initial and most cited method for synthesizing this compound was developed by Brzezinski and Reynolds. This approach laid the groundwork for subsequent modifications and optimizations.

Initial Protocols: The Brzezinski and Reynolds Three-Step Synthesis

Brzezinski and Reynolds reported an efficient three-step synthesis for 4H-cyclopenta[2,1-b:3,4-b′]dithiophen-4-one, where the one-pot, regiospecific synthesis of this compound was a crucial step. researchgate.net This key step involved the sequential lithiation/nucleophilic addition and lithiation/iodination of 3-bromothiophene (B43185) in a single reaction vessel. nycu.edu.tw The process starts with the lithiation of 3-bromothiophene, followed by a reaction with an electrophile and a subsequent iodination step. researchgate.netnycu.edu.tw

Identified Challenges and Limitations of Early Synthetic Pathways

Despite its ingenuity, the initial one-pot synthesis presented several challenges that impacted its practicality and reproducibility.

A significant challenge in the Brzezinski and Reynolds protocol was the stringent control required over reaction conditions. nycu.edu.tw Insufficient attention to and control of the reaction temperature were found to lead to the formation of unexpected byproducts, such as bis[bis(2-iodo-3-thienyl)methyl]ether. researchgate.net The reaction conditions were often described as tedious and difficult to manage, contributing to inconsistencies in the outcome. nycu.edu.tw

The lack of precise control over the reaction often resulted in low and variable chemical yields of the desired this compound. nycu.edu.tw This discrepancy in yield was a major limitation of the early synthetic pathway, prompting researchers to seek more reliable and efficient methods.

Advancements in Synthetic Protocols for Enhanced Yield and Control

In response to the limitations of the initial one-pot synthesis, modifications and alternative routes have been developed to improve the yield and reproducibility of this compound synthesis.

Modified Brzezinski Route and Two-Step Approaches

To overcome the challenges of the one-pot method, a more practical, modified route was proposed that separates the initial step into two distinct reactions. nycu.edu.tw This two-step approach involves the lithiation of 3-bromothiophene with n-butyllithium, followed by quenching with 3-formylthiophene to yield di(thiophen-3-yl)methanol (B1215939). nycu.edu.tw A critical aspect of this modified route is the order of addition; slow addition of 3-bromothiophene to a slight excess of n-butyllithium was found to be essential to cleanly achieve the desired 3-lithiothiophene and suppress the formation of the thermodynamically more stable but undesired 2-lithiothiophene. nycu.edu.tw

The isolated and purified di(thiophen-3-yl)methanol is then subjected to a second step. In this step, the compound is lithiated again, this time regioselectively at the 2-position due to the ortho-directing effect of the hydroxyl group. Subsequent reaction with iodine furnishes the final product, this compound. nycu.edu.tw This two-step modification of the Brzezinski route provides better control over the reaction and leads to more consistent and improved yields.

| Synthetic Approach | Starting Material | Key Steps | Reported Advantages | Reported Challenges |

| Brzezinski & Reynolds Three-Step (One-Pot for key intermediate) | 3-Bromothiophene | Sequential lithiation/nucleophilic addition and lithiation/iodination in one pot. nycu.edu.tw | Efficient in concept. researchgate.net | Tedious and difficult to control reaction conditions, leading to low and inconsistent yields. nycu.edu.tw |

| Modified Brzezinski Route (Two-Step) | 3-Bromothiophene | 1. Lithiation of 3-bromothiophene and quenching with 3-formylthiophene to form di(thiophen-3-yl)methanol. nycu.edu.tw 2. Regioselective lithiation of di(thiophen-3-yl)methanol followed by iodination. nycu.edu.tw | More practical, better control over the reaction, suppresses formation of undesired isomers, and results in higher, more reliable yields. nycu.edu.tw | Requires isolation and purification of an intermediate. |

Precursor Synthesis: Di(thiophen-3-yl)methanol Formation

The foundational step in the synthesis of the target compound is the formation of its non-iodinated precursor, di(thiophen-3-yl)methanol. This is typically achieved through the lithiation of a thiophene (B33073) derivative followed by a nucleophilic addition reaction.

The order of reagent addition is a critical parameter for achieving high regioselectivity in the formation of di(thiophen-3-yl)methanol. nycu.edu.tw To favor the formation of the desired 3-lithiothiophene intermediate, 3-bromothiophene is added slowly to a solution containing a slight excess of n-butyllithium. nycu.edu.tw This technique significantly suppresses the formation of the thermodynamically more stable but undesired 2-lithiothiophene isomer. nycu.edu.tw

Regioselective Iodination Strategies for this compound

Once di(thiophen-3-yl)methanol is synthesized and purified, the next crucial step is the regioselective introduction of iodine atoms at the 2-positions of both thiophene rings. This is achieved through a second lithiation followed by reaction with iodine. The hydroxyl group of the methanol (B129727) bridge acts as an ortho-directing group, guiding the lithiation to the adjacent 2-positions of the thiophene rings. nycu.edu.tw Subsequent quenching with iodine furnishes the desired this compound. nycu.edu.tw

Comparative Analysis of One-Pot Versus Sequential Synthetic Methodologies

This compound can be synthesized via either a one-pot or a sequential methodology.

The one-pot synthesis described by Brzezinski and colleagues involves the sequential lithiation/nucleophilic addition and lithiation/iodination of 3-bromothiophene in a single reaction vessel. nycu.edu.tw While efficient in principle, this method is often difficult to control and can result in low yields of the final product. nycu.edu.tw

In contrast, the sequential methodology involves the isolation and purification of the intermediate di(thiophen-3-yl)methanol before proceeding with the iodination step. nycu.edu.tw This two-step approach offers better control over the reaction conditions and generally leads to higher and more reproducible yields of this compound. nycu.edu.tw

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | One-Pot Synthesis | Sequential Synthesis |

| Intermediate Isolation | No | Yes |

| Control over Reaction | Difficult | High |

| Yield | Often low and variable nycu.edu.tw | Generally higher and more reproducible nycu.edu.tw |

| Practicality | Less practical due to control issues nycu.edu.tw | More practical for consistent results nycu.edu.tw |

General Synthetic Strategies for Iodinated Thiophene Derivatives in Organic Synthesis

Iodinated thiophene derivatives are valuable intermediates in organic synthesis, serving as key building blocks for carbon-carbon and carbon-nitrogen bond-forming reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald couplings. thieme-connect.com Several methods exist for the iodination of thiophenes.

Direct iodination can be achieved using molecular iodine with an oxidizing agent or through the use of N-iodosuccinimide (NIS), which can be activated by an acid catalyst. thieme-connect.com For instance, a clean and efficient method for iodinating various thiophene derivatives utilizes NIS activated with 4-toluenesulfonic acid in ethanol (B145695). thieme-connect.com

Another powerful strategy is the deprotonation of a thiophene derivative with a strong base, such as n-butyllithium, followed by trapping the resulting lithiated species with iodine. thieme-connect.com This method offers high regioselectivity, which is often directed by substituents already present on the thiophene ring. clockss.org

Recent advancements also include iodocyclization reactions of functionalized alkynes to produce 3-iodothiophenes. organic-chemistry.org For example, 1-mercapto-3-yn-2-ols can be converted to their corresponding 3-iodothiophene (B1329286) derivatives in good yields using molecular iodine in the presence of sodium bicarbonate. organic-chemistry.org

Reactivity Profiles and Chemical Transformations of Bis 2 Iodothiophen 3 Yl Methanol

Oxidation Chemistry of the Central Methanol (B129727) Functionality

The secondary alcohol group in Bis(2-iodothiophen-3-yl)methanol is a key site for oxidative transformations, leading to the formation of a ketone.

Conversion to Bis(2-iodothiophen-3-yl)ketone

The oxidation of the central methanol functionality in this compound yields Bis(2-iodothiophen-3-yl)ketone. This conversion is a standard transformation of a secondary alcohol to a ketone. masterorganicchemistry.commdpi.com Various oxidizing agents can be employed for this purpose, with Pyridinium (B92312) chlorochromate (PCC) being a notable example due to its mild and selective nature. numberanalytics.comchemistrysteps.comlibretexts.org The resulting ketone, Bis(2-iodothiophen-3-yl)ketone, serves as a crucial intermediate for further synthetic modifications, particularly in the construction of more complex heterocyclic systems. acs.orgnih.gov

Mechanistic Pathways of Oxidative Transformations (e.g., Pyridinium Chlorochromate (PCC) Oxidation)

The oxidation of alcohols by Pyridinium chlorochromate (PCC) is a widely utilized method in organic synthesis for converting primary and secondary alcohols to aldehydes and ketones, respectively. numberanalytics.comchemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane, to prevent the over-oxidation of aldehydes to carboxylic acids. chemistrysteps.comlibretexts.org

The mechanism of PCC oxidation is thought to proceed through several key steps:

Formation of a Chromate (B82759) Ester: The alcohol's oxygen atom attacks the chromium(VI) center of the PCC, leading to the formation of a chromate ester intermediate. masterorganicchemistry.comnumberanalytics.comlibretexts.org

Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to one of the oxygen atoms on the chromium, often facilitated by the pyridinium ion. masterorganicchemistry.com

Elimination: A base, which can be the chloride ion or another alcohol molecule, abstracts the proton from the carbon bearing the oxygen. libretexts.org This initiates an elimination reaction where the C-H bond breaks, and the electrons form a new carbon-oxygen double bond. Simultaneously, the chromium species, being a good leaving group, is displaced. masterorganicchemistry.comlibretexts.org

The chromium(VI) is reduced to a chromium(IV) species during this process. chemistrysteps.com

Coupling Reactions and Cyclization Pathways Involving Thiophene (B33073) Moieties

The presence of iodine atoms on the thiophene rings of this compound and its derivatives opens up a range of possibilities for carbon-carbon bond formation through various coupling and cyclization reactions.

Ullmann Coupling Reactions of Derived Ketone Intermediates

The Ullmann reaction, a classic method for forming aryl-aryl bonds, traditionally involves the copper-promoted coupling of two aryl halides. nih.govorganic-chemistry.orgsci-hub.se The ketone intermediate, Bis(2-iodothiophen-3-yl)ketone, with its two iodothiophene units, is a suitable substrate for intramolecular Ullmann-type coupling reactions. This process can lead to the formation of fused ring systems.

While the traditional Ullmann reaction often requires harsh conditions, modern modifications have been developed that proceed under milder conditions, sometimes employing palladium or other transition metal catalysts in conjunction with copper. sci-hub.seumass.edu The mechanism generally involves the oxidative addition of the aryl halide to a low-valent copper species, followed by further steps to yield the biaryl product. organic-chemistry.orgsci-hub.se

Intramolecular Cyclization to Fused Thiophene Systems

The di-thienyl framework of this compound and its derivatives provides a template for intramolecular cyclization reactions, leading to the formation of novel fused thiophene systems. uminho.ptresearchgate.netrsc.orgnih.gov These reactions can be promoted by various reagents and conditions, including transition metal catalysts. For instance, palladium and copper catalysts are known to facilitate such cyclizations. uminho.pt These fused heterocyclic structures are of interest due to their potential applications in materials science and medicinal chemistry.

Exploration of Palladium-Catalyzed Cross-Coupling Reactions on Iodothiophene Subunits

The carbon-iodine bonds on the thiophene rings are highly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide variety of substituents onto the thiophene rings. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Suzuki Coupling: This reaction involves the coupling of the iodothiophene with an organoboron compound in the presence of a palladium catalyst and a base.

Heck Coupling: This reaction couples the iodothiophene with an alkene.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the iodothiophene and a terminal alkyne, often using a palladium catalyst and a copper co-catalyst. beilstein-journals.orgbeilstein-journals.org

These reactions are highly versatile and tolerate a wide range of functional groups, making them invaluable for the synthesis of complex molecules derived from the this compound scaffold. beilstein-journals.orgrsc.org The choice of palladium catalyst and reaction conditions can significantly influence the outcome and efficiency of these transformations. beilstein-journals.orgbeilstein-journals.org

Nucleophilic Substitution Reactions on the 2-Iodothiophene (B115884) Rings

The carbon-iodine bond on a thiophene ring is a key site for nucleophilic substitution reactions. In the context of this compound, the iodine atoms at the 2-positions of the thiophene rings are susceptible to displacement by nucleophiles. This reactivity is a cornerstone of modern organic synthesis, enabling the introduction of a wide array of functional groups.

The general mechanism for nucleophilic aromatic substitution (SNAr) on halothiophenes involves the attack of a nucleophile on the carbon atom bearing the halogen. The rate of these reactions is influenced by several factors, including the nature of the halogen, the position of the substituent on the thiophene ring, and the presence of activating or deactivating groups. Iodine is a good leaving group, which generally facilitates these substitutions.

Research on related halothiophenes provides insight into the expected reactivity. For instance, studies on the copper-catalyzed cycloaddition reactions of 2-iodothiophene with sodium azide (B81097) have demonstrated the in situ formation of 2-azidothiophene, which then undergoes further reaction. beilstein-journals.org This highlights the feasibility of nucleophilic substitution at the 2-position of an iodothiophene. The reactivity of halothiophenes in such substitutions is also dependent on the position of the halogen. For instance, 3-halothiophenes have been observed to exhibit higher yields in some nucleophilic substitution reactions compared to their 2-halo counterparts, a phenomenon attributed to the greater stability of the intermediate in some cases. beilstein-journals.org

Common nucleophiles that could potentially react with this compound include:

Organometallic reagents: Grignard reagents and organolithium compounds can be used to form new carbon-carbon bonds.

Amines, alkoxides, and thiolates: These nucleophiles can introduce nitrogen, oxygen, and sulfur functionalities, respectively.

Cyanide: This can be used to introduce a nitrile group, a versatile precursor for other functional groups.

It is important to note that the hydroxyl group of the methanol bridge could potentially interfere with or participate in these reactions, for example, by acting as an internal nucleophile or by influencing the solubility and electronic properties of the substrate.

Table 1: Potential Nucleophilic Substitution Reactions on this compound

| Nucleophile (Nu⁻) | Potential Product | Reaction Type |

| RMgX (Grignard) | Bis(2-alkyl/aryl-thiophen-3-yl)methanol | C-C bond formation |

| R-NH₂ (Amine) | Bis(2-amino-thiophen-3-yl)methanol | C-N bond formation |

| RO⁻ (Alkoxide) | Bis(2-alkoxy-thiophen-3-yl)methanol | C-O bond formation |

| RS⁻ (Thiolate) | Bis(2-thioether-thiophen-3-yl)methanol | C-S bond formation |

Electrophilic Substitution Reactions on Thiophene Heterocycles

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene. The substitution pattern is directed by the existing substituents on the ring. In this compound, the iodine atom and the hydroxymethyl group at the 3-position will influence the regioselectivity of electrophilic attack.

The sulfur atom in the thiophene ring can stabilize the intermediate carbocation (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the C2 or C5 position. However, in this specific molecule, the 2-positions are already substituted with iodine. Therefore, electrophilic substitution would be expected to occur at the available C5 positions of the thiophene rings.

The directing effects of the substituents are crucial. The iodine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director (in this case, directing to the adjacent C3 and the more distant C5 positions). The hydroxymethyl group at the 3-position is generally considered a weakly activating or deactivating group with ortho- and para-directing effects. The combined influence of these groups would likely direct incoming electrophiles to the C5 position of each thiophene ring.

Common electrophilic substitution reactions that could be performed on this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., -Br or -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. universiteitleiden.nl

Formylation: Introduction of a formyl group (-CHO) using methods like the Vilsmeier-Haack reaction. universiteitleiden.nl

The successful execution of these reactions would depend on finding conditions that are compatible with the potentially sensitive hydroxyl group.

Table 2: Potential Electrophilic Substitution Reactions on this compound

| Electrophile (E⁺) | Reagents | Potential Product (Substitution at C5) |

| NO₂⁺ | HNO₃/H₂SO₄ | Bis(5-nitro-2-iodothiophen-3-yl)methanol |

| Br⁺ | NBS | Bis(5-bromo-2-iodothiophen-3-yl)methanol |

| RCO⁺ | RCOCl/AlCl₃ | Bis(5-acyl-2-iodothiophen-3-yl)methanol |

| HC(O)⁺ | POCl₃/DMF | Bis(5-formyl-2-iodothiophen-3-yl)methanol |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the subtle non-covalent interactions that dictate crystal packing.

Single Crystal X-ray Diffraction of Bis(2-iodothiophen-3-yl)methanol and its Key Derivatives

While a specific single crystal X-ray diffraction study for this compound is not publicly available, extensive research on its derivatives and related di(thienyl) compounds offers a robust framework for understanding its likely structural characteristics. For instance, the crystal structure of di(thiophen-3-yl) ketone, a closely related molecule, has been determined, revealing crucial details about the orientation of the thiophene (B33073) rings. nih.goviucr.orgiucr.org In a new polymorph of di(thiophen-3-yl) ketone, the molecule crystallizes in the orthorhombic space group Pbcn with the thiophene rings exhibiting an S,O-trans/S,O-trans conformation. nih.goviucr.orgiucr.org This suggests that in this compound, the thiophene rings are also likely to adopt a twisted conformation relative to each other.

Furthermore, studies on various thiophene-substituted quinoxaline (B1680401) derivatives, which also feature substituted thiophene rings, have shown that these rings can exhibit disorder in the solid state, often as a 180° flip. doi.org This phenomenon is common for monosubstituted thiophene rings and could potentially be observed in the crystal structure of this compound. doi.org

Below is a representative table of crystallographic data for a related di(thienyl) compound, di(thiophen-3-yl) ketone, which serves as a model for understanding the potential crystal system of this compound.

| Compound | Formula | Crystal System | Space Group | Z | Ref. |

| Di(thiophen-3-yl) ketone | C₉H₆OS₂ | Orthorhombic | Pbcn | 4 | nih.goviucr.orgiucr.org |

Z = number of formula units per unit cell

Determination of Molecular Conformation and Dihedral Angles of Thiophene Rings

The conformation of molecules containing multiple aromatic rings is often defined by the dihedral angles between the planes of these rings. In the case of di(thienyl) compounds, steric hindrance between adjacent atoms can lead to a non-planar arrangement.

In the crystal structure of a new polymorph of di(thiophen-3-yl) ketone, the two thiophene rings are twisted with respect to each other, with an interplanar angle of 42.3(1)°. nih.goviucr.orgiucr.org This significant deviation from planarity is attributed to steric hindrance between the hydrogen atoms on the C4 and C4' positions of the thiophene rings. nih.goviucr.org For this compound, the presence of bulky iodine atoms at the 2-positions would likely lead to an even more pronounced twist between the thiophene rings to minimize steric repulsion. Theoretical calculations on related bithiophene systems also indicate that non-planar conformations are often energetically favored. researchgate.net

The table below presents the dihedral angle for a model compound, illustrating the expected non-planar conformation.

| Compound | Dihedral Angle between Thiophene Rings (°) | Reason for Non-Planarity | Ref. |

| Di(thiophen-3-yl) ketone | 42.3(1) | Steric hindrance between H atoms | nih.goviucr.org |

Analysis of Intramolecular and Intermolecular Interactions

In the solid state, weak C-H...O hydrogen bonds can play a significant role in stabilizing the crystal lattice. For di(thiophen-3-yl) ketone, C-H...O hydrogen bonds are observed, connecting the molecules into layers. nih.goviucr.orgiucr.org In this structure, the oxygen atom of the carbonyl group acts as a bifurcated acceptor for hydrogen atoms from the thiophene rings of neighboring molecules. nih.goviucr.orgiucr.org

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance | Ref. |

| C-H...O | C-H (Thiophene) | O (Carbonyl) | ~2.5 - 3.5 | Layer formation | nih.goviucr.org |

| O-H...O | O-H (Hydroxyl) | O (Hydroxyl) | ~1.8 - 2.8 | Chain/Network formation | mdpi.com |

| O-H...S | O-H (Hydroxyl) | S (Thiophene) | - | Influences conformation | rsc.org |

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. In 2-iodothiophene (B115884) derivatives, the iodine atom can act as a potent halogen bond donor. tuni.fiacs.org These C-I...X interactions (where X can be another halogen, or a heteroatom like O, N, or S) are instrumental in assembling molecules in the solid state. nih.gov

In the context of this compound, it is anticipated that the iodine atoms would engage in halogen bonding. These interactions could manifest as C-I...I contacts between adjacent molecules, or C-I...O or C-I...S interactions involving the hydroxyl group or the thiophene sulfur of a neighboring molecule. tuni.fimdpi.com The strength and geometry of these halogen bonds would be a key factor in determining the crystal packing. researchgate.net

| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Angle (°) | Ref. |

| C-I...I | I | I | < 3.99 | ~180 | nih.gov |

| C-I...O | I | O | < 3.50 | ~180 | mdpi.com |

| C-I...S | I | S | < 3.84 | ~180 | acs.org |

Distances are compared to the sum of van der Waals radii.

Aromatic rings, such as thiophene, can interact through π-π stacking, where the electron-rich π-systems of adjacent rings overlap. This interaction is crucial for charge transport in organic electronic materials. acs.org The mode of stacking can be face-to-face or offset (slipped-stack).

| Compound | Centroid-Centroid Distance (Å) | Slippage (Å) | Packing Motif | Ref. |

| Di(thiophen-3-yl) ketone | 3.946(2) | 1.473 | Slipped-stack | nih.goviucr.org |

| α-Oligothiophenes | ~3.5 - 4.0 | Variable | Herringbone/π-stacked | researchgate.net |

Examination of Crystal Packing Architectures

While specific single-crystal X-ray diffraction data for this compound is not extensively detailed in the available literature, a thorough analysis can be performed by examining its immediate precursor, Bis(2-iodothiophen-3-yl)methanone. The structural parameters of this ketone provide critical insights into the likely conformation and packing of the target methanol (B129727) compound.

The crystal structure of Bis(2-iodothiophen-3-yl)methanone reveals a monoclinic system. nih.gov A significant feature of its molecular geometry is the substantial dihedral angle of 64.2(2)° between the two thiophene rings. nih.gov This twisted conformation minimizes steric repulsion between the substituents on the rings. In the crystal lattice, the molecules are organized into layers parallel to the ab plane, a structure stabilized by weak intermolecular C-H···O hydrogen bonds. nih.gov Additionally, the packing features short C···I contacts of 3.442(5) Å, which contribute to the cohesion of molecules in adjacent layers. nih.gov

Table 1: Crystallographic Data for the Analogous Compound Bis(2-iodothiophen-3-yl)methanone

| Parameter | Value nih.gov |

| Molecular Formula | C₉H₄I₂OS₂ |

| Molecular Weight | 446.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1908 (9) |

| b (Å) | 11.4832 (10) |

| c (Å) | 10.9083 (10) |

| β (°) | 107.600 (1) |

| Volume (ų) | 1216.77 (19) |

| Z | 4 |

| Dihedral Angle (rings) | 64.2 (2)° |

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of this compound, providing detailed information on its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy serves as a fundamental tool for the structural verification of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The two non-equivalent thiophene protons on each ring would appear as doublets, typically in the aromatic region (δ 7.0-8.0 ppm), with their coupling constants reflecting their ortho-relationship. The methine proton (CH-OH) would likely appear as a singlet or a triplet depending on coupling to the hydroxyl proton, while the hydroxyl proton itself would present as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. Signals are expected for the carbon atoms of the thiophene rings, with the carbons bonded to iodine (C-I) being significantly shielded and appearing at a characteristic upfield shift. The methanolic carbon (CH-OH) would also have a distinct resonance.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals by revealing ¹H-¹H coupling and ¹H-¹³C one-bond correlations, respectively.

Table 2: Predicted NMR Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity |

| Thiophene H-4/H-4' | ~7.1-7.4 | d |

| Thiophene H-5/H-5' | ~7.5-7.8 | d |

| Methine CH | ~6.0-6.5 | s or t |

| Hydroxyl OH | Variable | br s |

| ¹³C NMR | Predicted δ (ppm) | |

| Methine CH | ~65-75 | |

| Thiophene C-I | ~80-95 | |

| Thiophene C-S | ~125-145 | |

| Thiophene CH | ~125-135 |

Note: Predicted values are estimates based on general principles and data for analogous thiophene compounds. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

HRMS is a critical technique for unequivocally determining the elemental composition and confirming the molecular formula of the compound by providing a highly accurate mass measurement. The experimentally determined mass-to-charge ratio (m/z) is compared against the theoretical value calculated from the isotopic masses of the constituent atoms. For this compound, this confirmation is essential to distinguish it from potential synthetic byproducts.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆I₂OS₂ |

| Theoretical Monoisotopic Mass | 447.79495 Da |

| Confirmation Method | Comparison of theoretical mass with experimentally determined m/z value. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is utilized to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the FTIR spectrum would be dominated by a prominent broad absorption band for the O-H stretch of the alcohol group. rsc.org Other key signals include the C-O stretching vibration, aromatic C-H stretches, and vibrations characteristic of the thiophene ring.

Table 4: Predicted FTIR Data for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| Alcohol O-H | Stretch, H-bonded | 3200-3500 (broad) |

| Aromatic C-H | Stretch | 3050-3150 |

| Alcohol C-O | Stretch | ~1020-1050 rsc.orgresearchgate.net |

| Thiophene Ring | C=C Stretch | 1400-1500 |

| Thiophene Ring | C-S Stretch | 600-800 |

Conformational Analysis of this compound

Understanding the preferred three-dimensional shape, or conformation, of this compound is crucial as it influences the molecule's reactivity and intermolecular interactions.

Experimental Approaches to Elucidate Preferred Conformations

The conformational landscape of this compound is primarily investigated through a combination of X-ray crystallography and NMR spectroscopy.

X-ray diffraction on a single crystal provides the most definitive picture of the molecule's conformation in the solid state. As seen in the analogous methanone (B1245722), a significant twist between the two thiophene rings is expected to relieve steric strain. nih.gov The dihedral angle between the rings is a key parameter derived from this analysis. Furthermore, the precise geometry of the hydrogen bonding network can be mapped, revealing how intermolecular forces lock the molecule into a specific conformation within the crystal lattice. physchemres.org

In solution, variable-temperature NMR studies can provide insights into the dynamics of conformational exchange. Changes in the chemical shifts or coupling constants with temperature can indicate the presence of different conformers in equilibrium. Nuclear Overhauser Effect (NOE) experiments can also be used to determine through-space proximity between protons, helping to piece together the molecule's average conformation in the solution phase. The conformation is likely to be a dynamic equilibrium between several low-energy staggered arrangements of the two iodothienyl groups.

Investigation of Conformational Dynamics and Isomerism

The stereochemical landscape of this compound is defined by the rotational freedom around the single bonds connecting the two 3-thienyl moieties to the central carbinol carbon. This rotation gives rise to the potential for multiple conformational isomers, or rotamers, which can exhibit distinct physical and spectroscopic properties. The study of these conformational dynamics is crucial for a comprehensive understanding of the molecule's structure-property relationships.

The existence of rotational isomers is a well-documented phenomenon in bi-aryl and di-heteroaryl systems. hku.hknih.gov The interconversion between these conformers is typically a dynamic process, the rate of which is governed by the energy barrier to rotation. This barrier, in turn, is influenced by a combination of steric and electronic effects. In the case of this compound, steric hindrance between the iodine atoms at the 2-positions and the hydrogen atoms or substituents on the adjacent ring can be significant.

Detailed experimental and computational studies on closely related di-thienyl compounds have provided valuable insights into the conformational preferences and dynamics that can be extrapolated to this compound. For instance, dynamic NMR spectroscopy is a powerful technique for investigating such stereodynamic processes, allowing for the determination of energy barriers to internal motion. researchgate.net

Conformational Isomers: Syn and Anti Rotamers

It is anticipated that this compound exists as an equilibrium of at least two principal conformers: a syn and an anti rotamer. These isomers are defined by the relative orientation of the two thiophene rings with respect to each other. In the syn conformation, the sulfur atoms of both thiophene rings are oriented on the same side of a plane defined by the C-C(H)OH-C framework, while in the anti conformation, they are on opposite sides.

Computational studies on related dithienylmethanols have shown that the relative stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric interactions. researchgate.net For example, in some thienyl(di-tert-butyl)methanols, the anti rotamer can be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and a sulfur atom of one of the thiophene rings. researchgate.net

Spectroscopic Evidence and Structural Analogs

While specific spectroscopic data for the conformational dynamics of this compound are not extensively documented in the public domain, analysis of structurally similar compounds provides a strong basis for understanding its behavior. A key structural analog is Bis(2-iodothiophen-3-yl)methanone, which differs only in the oxidation state of the central carbon (a ketone versus a methanol).

X-ray crystallographic data for Bis(2-iodothiophen-3-yl)methanone reveals significant information about the solid-state conformation. nih.gov In the crystalline form, the two thiophene rings are not coplanar but are twisted with respect to each other, forming a substantial dihedral angle. This non-planar arrangement is a direct consequence of minimizing steric repulsion between the bulky iodine substituents and the adjacent ring systems.

Table 1: Crystallographic Data for the Structural Analog Bis(2-iodothiophen-3-yl)methanone nih.gov

| Parameter | Value |

| Molecular Formula | C₉H₄I₂OS₂ |

| Dihedral Angle between Thiophene Rings | 64.2 (2)° |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

This interactive table summarizes key crystallographic parameters for Bis(2-iodothiophen-3-yl)methanone, providing insight into the likely conformation of this compound.

The dihedral angle of 64.2° observed in the methanone derivative strongly suggests that the corresponding methanol compound will also adopt a significantly twisted conformation in the solid state to alleviate steric strain. In solution, dynamic NMR techniques, such as variable temperature NMR, would be expected to reveal the presence of multiple conformers in equilibrium. researchgate.netcopernicus.org At low temperatures, the rotation around the C-C bonds would be slow on the NMR timescale, potentially allowing for the observation of distinct signals for the syn and anti rotamers. As the temperature increases, the rate of interconversion would increase, leading to coalescence of these signals into a time-averaged spectrum. copernicus.org The analysis of the line shapes at different temperatures would enable the calculation of the activation energy for the rotational barrier. researchgate.net

Further characterization through advanced spectroscopic methods and computational modeling would be invaluable for a more detailed understanding of the conformational landscape of this compound. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could provide through-space correlations, helping to definitively assign the syn and anti conformations. copernicus.org Concurrently, density functional theory (DFT) calculations could model the potential energy surface for the rotation of the thiophene rings, predicting the relative energies of the conformers and the transition states that separate them. rsc.org

Computational Chemistry Investigations and Theoretical Insights

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape.

For the closely related ketone, Bis(2-iodothiophen-3-yl)methanone, X-ray crystallography has shown that the two thiophene (B33073) rings are not coplanar, forming a significant dihedral angle of 64.2(2)°. nih.gov This gives the molecule a distinct V-shape. A DFT geometry optimization for Bis(2-iodothiophen-3-yl)methanol would be expected to yield a similar, non-planar structure, providing precise theoretical values for its geometric parameters. Such calculations are crucial for understanding the molecule's stability and conformational preferences.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small gap generally indicates a more reactive molecule that is more easily excitable. nih.gov

While specific HOMO-LUMO data for this compound is not published, studies on related thiophene-based systems demonstrate the utility of this analysis. For instance, in a series of meta-substituted thienyl benzenes, the HOMO-LUMO gap was found to be strongly dependent on the number of contiguous thiophene rings. nih.govfigshare.com In another study of thiophene–triazole co-oligomers, the connection point on the thiophene ring significantly influenced the band gap, with a β-connection leading to a larger gap of 4.04 eV. beilstein-journals.org For this compound, DFT calculations would reveal how the iodine and methanol (B129727) bridge substituents influence its electronic profile.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Illustrative Thiophene-Triazole Derivatives | ||||

| 4-Phenyl-1-(thien-2-yl)-1H-1,2,3-triazole | -6.36 | -1.11 | 5.25 | beilstein-journals.org |

| 4-(Thien-2-yl)-1-(thien-3-yl)-1H-1,2,3-triazole | -6.44 | -1.32 | 5.12 | beilstein-journals.org |

| Illustrative Phenyl-Thiophene Compound | ||||

| (E)-1-(5-chlorothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl) prop-2-en-1-one | -6.11 | -2.43 | 3.68 | researchgate.net |

This table presents data for illustrative compounds to demonstrate the typical output of HOMO-LUMO analysis; data for the subject compound is not available.

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for validating experimentally determined structures. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach within DFT for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net By comparing the computed shifts with experimental spectra, one can confirm the proposed molecular structure.

For this compound, a GIAO calculation would predict the chemical shifts for each unique proton and carbon atom. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects or specific molecular conformations. This comparative analysis is a standard procedure for the structural elucidation of newly synthesized compounds. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. bohrium.com It is widely employed to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. bohrium.comrsc.org This analysis is fundamental for understanding a molecule's color, photostability, and potential in optoelectronic applications. mdpi.comnih.gov

A TD-DFT study on this compound would identify the key electronic transitions, such as π-π* transitions, and predict its absorption spectrum. The calculations would also determine the oscillator strength of these transitions, which relates to the intensity of the absorption peaks. Such theoretical spectra are invaluable for interpreting experimental results and designing molecules with desired photophysical properties. bohrium.com For example, TD-DFT calculations on novel bis(5,6-diphenyl-1,2,4-triazines) in ethanol (B145695) showed good agreement with experimental absorption and emission spectra, validating the computational approach. bohrium.com

Intermolecular Interaction Analysis through Computational Methods (e.g., Hirshfeld Surface Analysis)

For the related Bis(2-iodothiophen-3-yl)methanone, the crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonds and short C···I contacts. nih.gov A Hirshfeld analysis of this compound would provide a more detailed picture. It would likely highlight the importance of O-H···S or O-H···I hydrogen bonds involving the methanol group, in addition to other van der Waals forces. The analysis generates 2D fingerprint plots that summarize the percentage contribution of each type of interaction.

| Interaction Type | Contribution (%) (Illustrative Compound 1) | Contribution (%) (Illustrative Compound 2) | Source |

| H···H | 63.9% | 37.7% | nih.govnih.gov |

| C···H / H···C | - | 14.6% | nih.gov |

| O···H / H···O | - | 11.5% | nih.gov |

| S···H / H···S | - | 10.6% | nih.gov |

| C-H···Cl | - | - | nih.gov |

| C-H···π | - | - | nih.gov |

This table uses data from an iridium complex nih.gov and a nickel complex nih.gov to illustrate the type of quantitative data generated from Hirshfeld surface analysis.

Computational Studies on Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy barrier, which determines the reaction rate. rsc.org

The synthesis of this compound is a known procedure, as is its subsequent oxidation to Bis(2-iodothiophen-3-yl)methanone. researchgate.net A computational study could model this oxidation, identifying the transition state structure and the reaction's thermodynamic profile. Furthermore, an unexpected side product, bis[bis(2-iodo-3-thienyl)methyl]ether, has been reported during the synthesis of the target alcohol. researchgate.net A mechanistic study using DFT could investigate the reaction pathways leading to this ether, providing insight into the conditions that favor its formation over the desired product. Such studies are vital for optimizing reaction conditions and minimizing the formation of unwanted byproducts. researchgate.net

Role As a Key Building Block in Advanced Materials Synthesis

Precursor in the Synthesis of Cyclopentadithiophene (CPDT) and its Derivatives

Bis(2-iodothiophen-3-yl)methanol is a cornerstone in the synthesis of 4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT), a fused-ring aromatic system that is a prominent electron-rich unit in many high-performance organic semiconductors. The synthesis of the CPDT core from the methanol (B129727) precursor is a well-established multi-step process that leverages the reactivity of the iodo groups. researchgate.net

A common and efficient synthetic route involves a three-step protocol. researchgate.net The process begins with the one-pot, regiospecific synthesis of bis(2-iodo-3-thienyl)methanol itself. researchgate.net This key intermediate is then oxidized to its corresponding ketone, bis(2-iodothiophen-3-yl)methanone. researchgate.netnih.gov The final step is an intramolecular Ullmann coupling reaction, where the two iodine atoms are eliminated to form the five-membered ring that bridges the two thiophene (B33073) units, yielding the cyclopentadithiophen-4-one (CDT) core structure. researchgate.net This ketone can then be further modified or reduced to the parent CPDT. researchgate.net

Some researchers have noted that the initial one-pot synthesis of this compound can be challenging to control, sometimes leading to low yields. nycu.edu.tw A modified, more practical approach separates this into two distinct steps: the lithiation of 3-bromothiophene (B43185) followed by quenching with 3-formylthiophene to produce di-(thiophen-3-yl)methanol, which is then iodinated. nycu.edu.tw Regardless of the specific path to the methanol intermediate, its role is indispensable for accessing the CPDT framework.

Table 1: Synthesis Pathway from this compound to CPDT-one

| Step | Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | This compound | Pyridinium (B92312) chlorochromate (PCC), Dichloromethane | Bis(2-iodothiophen-3-yl)ketone | 97% | researchgate.net |

Integration into Conjugated Polymer Frameworks for Organic Electronics Applications

The CPDT unit, derived from this compound, is a highly sought-after building block for conjugated polymers used in organic electronics. researchgate.netnycu.edu.tw Its rigid and planar structure promotes intermolecular π-π stacking, which is essential for efficient charge transport. nih.gov Furthermore, the electron-rich nature of the CPDT core makes it an excellent electron-donor unit. researchgate.net

Chemists incorporate CPDT into polymer backbones, typically in an alternating fashion with electron-acceptor (A) units, to create donor-acceptor (D-A) copolymers. This D-A architecture is fundamental to tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thereby its optical band gap and electronic characteristics. researchgate.netnycu.edu.tw The synthesis of these polymers often involves transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerizations, which link the CPDT-based monomers with other aromatic comonomers. researchgate.netrsc.org

The development of new materials for organic solar cells (OSCs) is a primary application for polymers derived from this compound. researchgate.netnih.govnycu.edu.tw In OSCs, particularly the bulk-heterojunction (BHJ) type, a blend of an electron-donor polymer and an electron-acceptor material (often a fullerene derivative) forms the photoactive layer. nycu.edu.tw CPDT-based polymers are frequently used as the p-type (donor) material in these devices. researchgate.netnycu.edu.tw

The desirable attributes of these polymers for OSCs include strong and broad absorption in the solar spectrum and appropriate HOMO-LUMO energy levels that facilitate efficient charge separation at the donor-acceptor interface. researchgate.net For instance, alternating copolymers of CPDT and benzothiadiazole (BT), a common electron acceptor, have been synthesized and show optical bandgaps in the range of 1.75 to 2.0 eV, making them excellent candidates for photovoltaic applications. researchgate.net The performance of these materials can be further optimized by blending them with other polymers or dyes to create ternary blend solar cells, which can absorb a wider range of the solar spectrum. nycu.edu.tw

Table 2: Properties of CPDT-Based Polymers for Organic Solar Cells

| Polymer Structure | Comonomer (Acceptor) | Optical Band Gap (eV) | Application Note | Reference(s) |

|---|---|---|---|---|

| CPDT-alt-Bithiophene | Bithiophene | 1.75 - 2.0 | Desirable absorption for photovoltaic cells. | researchgate.net |

| CPDT-alt-Benzothiadiazole (BT) | Benzothiadiazole | ~1.6 | Low band gap polymer for BHJ solar cells. | nycu.edu.tw |

| CPDT-alt-Quinoxaline (QU) | Quinoxaline (B1680401) | ~1.8 | Tuning of optical and electrical properties. | nycu.edu.tw |

While the most prominent application is in solar cells, the fundamental semiconducting properties of CPDT-based materials also make them relevant for other organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). google.comissp.ac.ru The electroluminescence of oligothiophenes, the class of materials to which CPDT belongs, has been studied for use in OLEDs. issp.ac.ru

In OLEDs, materials with high photoluminescence quantum yields and the ability to transport charge carriers effectively are required. researchgate.net The rigid CPDT unit helps to create materials with well-defined energy levels and good charge transport characteristics. nih.gov By pairing CPDT with different comonomers, the emission color of the resulting polymer can be tuned. For general organic semiconductor applications, such as in the active layer of OFETs, high charge carrier mobility is the most critical parameter. The planarity and tendency for ordered packing of CPDT-derived polymers contribute directly to higher mobility. nih.govgoogle.com

The incorporation of the CPDT unit, synthesized from this compound, has a profound influence on the charge transport and electronic properties of the resulting polymers. The fused-ring structure of CPDT imparts significant rigidity and planarity to the polymer backbone. This geometric constraint minimizes conformational disorder and promotes the formation of ordered, crystalline domains where polymer chains can pack closely together. nih.gov

This close intermolecular packing, particularly π-stacking, creates pathways for charge carriers (holes or electrons) to hop between adjacent polymer chains, which is the primary mechanism of charge transport in these materials. nih.govaps.org Studies have shown a direct correlation between the degree of crystallinity and backbone orientation and the charge carrier mobility. nih.gov The use of large, planar functional groups like CPDT leads to improved charge transport that is less sensitive to chemical and structural defects compared to more flexible polymers. nih.gov Furthermore, the electron-rich nature of the CPDT unit dictates the HOMO energy level of the polymer, a key parameter that governs charge injection from the electrode and the open-circuit voltage in solar cells. researchgate.netnycu.edu.tw

Strategies for Molecular Design and Property Tuning in Derived Materials

A major advantage of using this compound as a building block is the immense versatility it offers for molecular design and the fine-tuning of material properties. nycu.edu.twnthu.edu.tw Several strategies are employed to tailor the characteristics of the final CPDT-based polymers for specific applications.

Functionalization of the Bridging Carbon: The methylene (B1212753) bridge (C4 position) of the CPDT unit is a prime site for chemical modification. aau.edu.et By replacing the two hydrogen atoms with various functional groups (e.g., ketones, or long alkyl chains), chemists can significantly alter the polymer's solubility, energy levels (HOMO/LUMO), and solid-state packing. researchgate.netnycu.edu.tw For example, attaching long, branched alkyl chains like 2-ethylhexyl improves the polymer's solubility in common organic solvents, which is crucial for solution-based processing techniques like spin coating and inkjet printing. researchgate.netnycu.edu.tw

Copolymerization with Various Comonomers: A powerful strategy for tuning the optoelectronic properties is the copolymerization of the CPDT donor unit with a variety of electron-accepting comonomers. nycu.edu.tw By systematically changing the acceptor unit (e.g., from benzothiadiazole to quinoxaline or thienopyrazine), the electron-withdrawing strength within the polymer backbone is altered. This directly modulates the intramolecular charge transfer character, allowing for precise control over the polymer's absorption spectrum and energy band gap. nycu.edu.tw

Control of Polymer Architecture and Regioregularity: The use of advanced polymerization techniques, such as Suzuki and Stille cross-coupling, allows for the synthesis of well-defined polymer structures. researchgate.netrsc.org Ensuring high regioregularity—the consistent orientation of monomer units within the polymer chain—is critical for maximizing crystallinity and charge transport. nih.gov Deviations from this regularity, such as homocoupling defects, can disrupt polymer packing and hinder device performance. uhasselt.be Therefore, careful control over the polymerization process is a key design strategy. rsc.orguhasselt.be

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4H-cyclopenta[2,1-b:3,4-b']dithiophene | CPDT |

| 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one | CDT / CPDT-one |

| Bis(2-iodothiophen-3-yl)methanone | - |

| 3-bromothiophene | - |

| 3-formylthiophene | - |

| di-(thiophen-3-yl)methanol | - |

| Benzothiadiazole | BT |

| Quinoxaline | QU |

Conclusion and Future Research Directions

Synthesis and Foundational Understanding of Bis(2-iodothiophen-3-yl)methanol

This compound is a key intermediate in the synthesis of conjugated polymers used in applications like organic solar cells. nih.gov Its synthesis has been approached through various methods, each with its own set of challenges and successes.

A notable method involves a one-pot reaction starting from 3-bromothiophene (B43185), which undergoes sequential lithiation, nucleophilic addition, and iodination. nycu.edu.tw However, this procedure can be difficult to control and often results in low yields. nycu.edu.tw An alternative, more practical approach modifies this route by separating the initial steps. This involves the lithiation of 3-bromothiophene with n-butyllithium, followed by quenching with 3-formylthiophene to produce di(thiophen-3-yl)methanol (B1215939). nycu.edu.tw This intermediate is then regioselectively lithiated at the 2-position and subsequently iodinated to yield this compound. nycu.edu.tw Careful control of reaction conditions, such as the slow addition of 3-bromothiophene to an excess of n-butyllithium, is crucial to prevent the formation of the thermodynamically more stable but undesired 2-lithiothiophene isomer. nycu.edu.tw

Another attempted synthesis involved dissolving bis-(3-thienyl)-methanol in toluene (B28343) and treating it with a mixture of iodine and mercuric oxide. aau.edu.et The progress of this reaction was monitored using thin-layer chromatography. aau.edu.et

The structure of the related compound, bis(2-iodothiophen-3-yl)methanone, has been characterized using single-crystal X-ray diffraction. In this molecule, the two five-membered thiophene (B33073) rings are oriented at a dihedral angle of 64.2(2)°. nih.gov The crystal structure reveals weak intermolecular C-H···O hydrogen bonds that link the molecules into layers. nih.gov

Identified Research Gaps and Unanswered Questions

Despite the progress in synthesizing this compound and its derivatives, several research gaps and unanswered questions remain. A significant challenge is the often low yield and tedious nature of the current synthetic protocols. nycu.edu.tw The one-pot synthesis from 3-bromothiophene, for example, is noted for being difficult to control. nycu.edu.tw This points to a need for more efficient and reliable synthetic methods.

Furthermore, unexpected side products can form under certain conditions. For instance, insufficient control of the reaction temperature during the synthesis of 4H-cyclopenta[2,1-b:3,4-b']dithiophen-4-one, a process involving this compound as an intermediate, can lead to the formation of bis[bis(2-iodo-3-thienyl)methyl]ether. researchgate.net The exact mechanism for the formation of this ether byproduct has not yet been determined, highlighting a gap in the mechanistic understanding of the reaction pathways. researchgate.net

While the foundational synthesis has been established, a deeper exploration of the reaction kinetics, thermodynamics, and the influence of various catalysts and reaction conditions is warranted. Understanding these aspects more thoroughly could lead to the development of more robust and scalable synthetic routes. The full scope of the chemical reactivity of this compound also remains to be explored, particularly in the context of creating novel functional materials.

Prospects for Novel Synthetic Strategies and Targeted Functionalization

The development of novel synthetic strategies for this compound and its derivatives is a promising area of future research. The challenges associated with current methods, such as low yields and the formation of byproducts, necessitate the exploration of more efficient and selective chemical transformations. nycu.edu.twresearchgate.net

One avenue for exploration is the use of modern cross-coupling reactions. Methodologies like Suzuki and Stille couplings have proven effective for creating C-C bonds with thiophene-containing molecules and could be adapted for the synthesis of the bis(thienyl)methanol core or for its subsequent functionalization. nih.gov Direct C-H arylation, catalyzed by palladium, presents another atom-economical approach to constructing the desired molecular framework. nih.gov The development of transition-metal-free strategies, potentially involving the activation of iodoarenes into hypervalent iodine species, could offer greener and more sustainable synthetic routes. acs.org

Targeted functionalization of the this compound scaffold is crucial for tuning the properties of resulting materials. The iodine atoms serve as versatile handles for introducing a wide array of functional groups through reactions like palladium-catalyzed amino- and alkoxycarbonylation. acs.org This would allow for the precise engineering of electronic and physical properties. Additionally, regioselective metalation techniques, such as directed ortho-metalation (DoM), could be employed to introduce substituents at specific positions on the thiophene rings, further expanding the molecular diversity. uni-muenchen.de The development of star-shaped molecules with a core derived from or similar to this compound could also lead to materials with unique photophysical properties. researchgate.net

Future Directions in the Development of Advanced Functional Materials Based on this compound

The unique structure of this compound, featuring two reactive iodinated thiophene units, positions it as a valuable building block for a new generation of advanced functional materials. wiley-vch.dewiley.com Future research is expected to focus on harnessing this potential to create materials with tailored electronic, optical, and physical properties for a variety of applications. nih.govcam.ac.uk

A primary direction will be the synthesis of novel conjugated polymers. By strategically replacing the iodine atoms with different functional groups or by incorporating the methanol-bridged dithiophene unit into larger polymeric structures, researchers can fine-tune the HOMO-LUMO energy levels, bandgap, and charge transport characteristics of the resulting polymers. researchgate.net This is particularly relevant for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where precise control over these properties is essential for high performance. nih.gov

The development of materials for nanoelectronics is another promising avenue. The ability to create well-defined oligomers and polymers from this compound opens up possibilities for their use in organic field-effect transistors (OFETs) and sensors. researchgate.net The porous nature observed in some thiophene-based polymer films suggests potential applications in gas sensing or as scaffolds for catalytic systems. researchgate.net

Furthermore, the principles of ordered functional materials could be applied to systems derived from this compound. nih.gov By controlling the arrangement of the molecular units at various length scales, it may be possible to overcome inherent trade-offs in material properties and achieve enhanced performance in areas such as thermoelectrics or even neuromorphic computing. nih.gov The exploration of co-oligomers, where the thiophene units act as electron donors and are paired with acceptor moieties, could lead to materials with interesting intramolecular charge transfer properties, suitable for non-linear optical applications. beilstein-journals.org

Q & A

Q. What are the standard synthetic routes for Bis(2-iodothiophen-3-yl)methanol, and how do iodine substituents influence reaction conditions?

- Methodological Answer :

The synthesis typically involves halogenation of thiophene precursors followed by coupling reactions. For example:- Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–25°C) in polar aprotic solvents (e.g., DMF) .

- Methanol Group Introduction : Reduction of a ketone intermediate (e.g., Bis(2-iodothiophen-3-yl)methanone) via NaBH₄ or LiAlH₄ in THF/MeOH .

- Key Consideration : Iodine’s steric bulk and electron-withdrawing effects necessitate prolonged reaction times (12–24 hrs) and inert atmospheres to avoid dehalogenation .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : The methanol proton appears as a singlet (~δ 2.5 ppm), while thiophene protons resonate as doublets (δ 6.8–7.2 ppm). Iodine’s heavy atom effect causes slight deshielding .

- X-ray Crystallography : Used to confirm molecular geometry. For the methanone analog, single-crystal studies revealed a dihedral angle of 15.3° between thiophene rings (R factor = 0.043) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 484–486 (isotopic pattern confirms two iodine atoms) .

Q. What are the stability and storage guidelines for this compound?

- Methodological Answer :

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol (3:1) at 80–100°C .

- Substrate Compatibility : Iodine’s superior leaving-group ability vs. bromine enables coupling with aryl/heteroaryl boronic acids (yields >75%) .

- Challenges : Competing reduction of iodine may occur; optimize equivalents of base (e.g., K₂CO₃) and monitor via TLC .

Q. What computational methods are used to predict reactivity or supramolecular interactions?

- Methodological Answer :

Q. How can its biological activity be screened in vitro?

Q. What strategies optimize crystal engineering for X-ray studies?

- Methodological Answer :

- Solvent Selection : Slow evaporation from DCM/hexane (1:3) yields suitable crystals .

- Temperature Control : Crystallize at 4°C to minimize thermal disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.